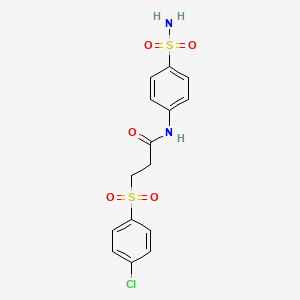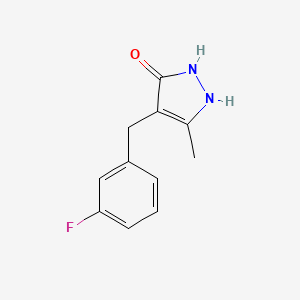
(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone” is a heterocyclic compound that has attracted significant attention from researchers due to its potential application in various fields such as pharmaceuticals, materials science, and sensor technology. It is a solid substance with a molecular weight of 254.72 .
Synthesis Analysis
The compound has been synthesized and its two stable forms were isolated . The synthesis involved the use of 2,3-Bis(bromomethyl)quinoxaline, N’-(6-chloropyridazin-3-yl)benzohydrazide, K2CO3, and DMF .
Molecular Structure Analysis
The establishment of the structures of the two stable forms of the compound was achieved through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model . The differences in calculated spectra allowed for the attribution of calculated structures and obtained substances by their 1H and 13C NMR .
Chemical Reactions Analysis
The conformer ratio of the compound correlates with their calculated Gibbs energies . This suggests that the compound can change its conformation under the influence of intermolecular interactions, a fundamental property of many biologically active, especially nitrogen-containing, compounds .
Physical and Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 254.72 . The IUPAC name of the compound is 3-chloro-6-[(4-ethyl-1-piperazinyl)carbonyl]pyridazine .
科学的研究の応用
Synthesis and Conformational Analysis
The compound 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone has been synthesized and analyzed. Two stable forms of this compound were isolated, and their structures were established using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations. This research is significant in understanding the conformer ratio and Gibbs energies of such compounds (Karkhut et al., 2014).
Anticancer and Antimicrobial Agents
Research on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, has shown potential for anticancer and antimicrobial applications. These compounds demonstrated efficacy against cancer cell lines and pathogenic strains, highlighting their potential as pharmaceutical drugs (Katariya et al., 2021).
Molecular Structure Studies
The molecular structure of compounds like fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, has been studied. This research provides insights into the intramolecular hydrogen bond and other interactions, contributing to a deeper understanding of the molecular properties (Saldías et al., 2020).
Synthesis of Nonsymmetrically Substituted Bis(azulen-1-yl) Ketones
Research has been conducted on synthesizing unsymmetrically substituted bis(azulen-1-yl)methanones. This study opens avenues for exploring radical and radical-cation recombination, contributing to the field of organic chemistry and synthesis (Sigrist & Hansen, 2010).
Synthesis and Molecular Docking Studies
Compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized. The molecular docking studies provide valuable insights into the antibacterial activity of these compounds, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Evaluation
The synthesis of compounds like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their reaction with nucleophiles have been explored for anticancer applications. This research contributes to the development of new anticancer agents (Gouhar & Raafat, 2015).
Safety and Hazards
特性
IUPAC Name |
(6-chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-3-2-8(12-13-9)10(15)14-4-1-6-16-7-5-14/h2-3H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIFNPFLDFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)
![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)
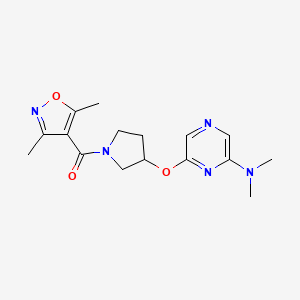
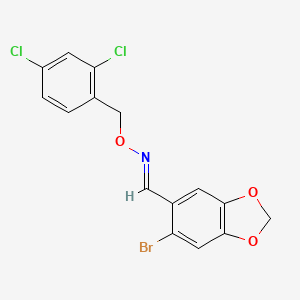
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2427746.png)
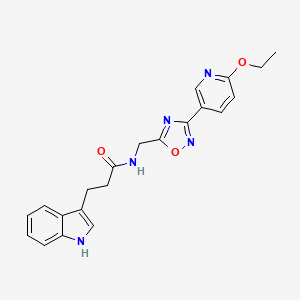
![4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2427751.png)
![2-(6-Benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)
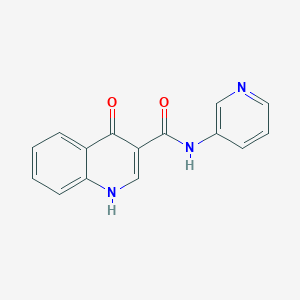
![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2427756.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2427757.png)
